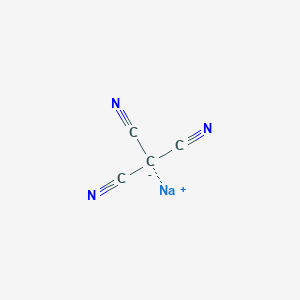
トリシアノメタン酸ナトリウム
概要
説明
Sodium tricyanomethanide is a useful research compound. Its molecular formula is C4N3Na and its molecular weight is 113.05 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium tricyanomethanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium tricyanomethanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium tricyanomethanide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
吸収式熱変換器
トリシアノメタン酸ナトリウム系イオン液体: は、吸収式熱変換器(AHT)での潜在的な用途について研究されてきました。これらのシステムは、少量の電気エネルギーを消費しながら廃熱をアップグレードするように設計されています。 トリシアノメタン酸ナトリウムと水の混合物の熱力学的特性は、従来の流体とほぼ同じ性能を発揮できるため、このようなプロセスにおけるシミュレーションにとって重要です .
光触媒分解
この化合物は、単原子触媒の設計に利用されてきました。 触媒の組織的特性を調整することで、トリシアノメタン酸ナトリウムはリガンドから金属への電荷移動を誘起し、可視光下での有機汚染物質の分解中の性能を高めることができます .
グリーンケミストリー
グリーンケミストリーの分野では、トリシアノメタン酸ナトリウムは触媒材料の開発において役割を果たしています。 これは、単原子不均一触媒の調製など、さまざまなグリーンケミストリーアプリケーションにおける重要な成分である金属トリシアノメタン酸塩を調製するために使用されます .
産業用イオン液体
トリシアノメタン酸ナトリウム系イオン液体は、その低い粘度と産業用途における流体としての可能性により注目を集めています。 密度、粘度、表面張力、電気伝導率、自己拡散係数などの熱物理的特性により、さまざまな用途に適しています .
熱力学モデリング
この化合物は、熱力学モデリングにおいても重要です。研究者は、Redlich-Kister 方程式などの式を使用して、トリシアノメタン酸ナトリウム混合物の過剰特性を相関させています。 これは、熱プロセスにおけるシミュレーションに役立つ、実験データなしで流体挙動を予測するのに役立ちます .
代替冷媒
最後に、トリシアノメタン酸ナトリウムは、吸収式冷凍システム(ARS)における代替冷媒として検討されています。 これらのシステムは、熱的および化学的安定性を提供するイオン液体を使用することにより、毒性や環境への影響などの従来の冷媒の欠点を克服することを目指しています .
Safety and Hazards
将来の方向性
Sodium tricyanomethanide has potential applications in various fields. For instance, it has been used in the synthesis of Cu-based single-atom catalysts, which have shown high catalytic performance . It has also been used in the study of thermodynamic properties of tricyanomethanide-based ionic liquids, which are promising for absorption heat transformers .
作用機序
Target of Action
Sodium tricyanomethanide is a chemical compound that has been used in various chemical reactions. Its primary targets are typically nitrogen heterocycles . It acts as a nitrogen-centered nucleophile, which is quite unusual compared to other reactions of this species .
Mode of Action
Sodium tricyanomethanide interacts with its targets through a process of ring expansion . This involves the treatment of three-membered heterocycles, such as epoxides, thiirane, aziridines, or 2H-azirines, with tricyanomethane . The compound is generated in situ by heating azidomethyli-dene-malonodinitrile in tetrahydrofuran at 458C or by adding sulfuric acid to potassium tricyanomethanide .
Biochemical Pathways
It is known that the compound leads to the formation of 2-(dicyanomethyli-dene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .
Result of Action
The result of sodium tricyanomethanide’s action is the formation of new chemical structures through ring expansion . The regio- and stereochemistry of the ring-enlargement processes are discussed, and the proposed reaction mechanisms were confirmed by using 15N-labeled substrates .
Action Environment
The action of sodium tricyanomethanide can be influenced by various environmental factors. For instance, the compound is stable at temperatures below -40°C . Additionally, the reaction conditions, such as the presence of sulfuric acid or the temperature at which azidomethyli-dene-malonodinitrile is heated, can significantly impact the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
Sodium tricyanomethanide plays a significant role in biochemical reactions, particularly in the formation of hydronium tricyanomethanide and other derivatives. It interacts with enzymes, proteins, and other biomolecules through its highly reactive cyano groups. For instance, the reaction of sulfuric acid with sodium tricyanomethanide in water can result in the formation of hydronium tricyanomethanide or (Z)-3-amino-2-cyano-3-hydroxyacrylamide, depending on the conditions . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
Sodium tricyanomethanide affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s cyano groups can participate in nucleophilic reactions, potentially altering the activity of key enzymes and proteins within the cell. This can lead to changes in cellular metabolism and gene expression, ultimately affecting cell function .
Molecular Mechanism
At the molecular level, sodium tricyanomethanide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s cyano groups can act as nucleophiles, forming covalent bonds with electrophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, sodium tricyanomethanide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tricyanomethanide can change over time due to its stability and degradation. The compound is stable at temperatures below -40°C, but it can degrade at higher temperatures . Long-term exposure to sodium tricyanomethanide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of sodium tricyanomethanide vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of sodium tricyanomethanide can cause significant changes in enzyme activity and gene expression, potentially leading to cellular dysfunction and toxicity .
Metabolic Pathways
Sodium tricyanomethanide is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s cyano groups can participate in nucleophilic reactions, forming covalent bonds with metabolic intermediates and altering their activity. This can lead to changes in metabolic flux and the accumulation of specific metabolites .
Transport and Distribution
Within cells and tissues, sodium tricyanomethanide is transported and distributed through interactions with transporters and binding proteins. The compound’s cyano groups can bind to specific transporters, facilitating its movement across cell membranes and its localization within specific cellular compartments. This can affect the compound’s accumulation and activity within the cell .
Subcellular Localization
Sodium tricyanomethanide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters. This localization can impact the compound’s activity and function within the cell .
特性
IUPAC Name |
sodium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.Na/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYHZHALCDOXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36603-80-2 | |
| Record name | 2-Cyanomalononitrile sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium tricyanomethanide interact with the zinc-ion battery components and what are the downstream effects?
A1: When applied as a coating in zinc-ion batteries, sodium tricyanomethanide undergoes a transformation. [] This results in the formation of a multi-layered interface composed of a nitrogen and carbon-enriched polymer network, along with sodium ions. This newly formed layer serves multiple purposes:
- Modulating Zinc-Ion Migration: It controls the movement of zinc ions, preventing undesirable side reactions at the electrode interface, a common issue affecting battery lifespan. []
- Enhancing Zinc Deposition: It interacts with zinc perturbations, promoting even and planar zinc deposition, which is crucial for efficient battery cycling. []
- Stabilizing the Electrolyte: Sodium ions released from the coating diffuse into the electrolyte, influencing the zinc ion solvation structure. This contributes to a more stable cathode-electrolyte interface, further improving the battery's stability and performance. []
Q2: What is the impact of sodium tricyanomethanide on the performance of zinc-ion batteries, particularly at varying temperatures?
A2: The incorporation of sodium tricyanomethanide significantly enhances the performance of zinc-ion batteries, especially across a wide temperature range. [] Here's how:
- Extended Cycling Lifespan: Batteries utilizing this compound demonstrate remarkably long lifespans. For example, symmetric zinc batteries achieved a lifespan of 3000 hours, indicating improved stability and longevity. []
- Enhanced Rate Performance: The batteries exhibit excellent rate performance even at high current densities (20 mA cm−2), highlighting their capability to handle demanding charge-discharge cycles efficiently. []
- Wide Temperature Tolerance: Crucially, these performance benefits extend across a broad temperature range, from -35 to 60 °C, highlighting their suitability for various real-world applications. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


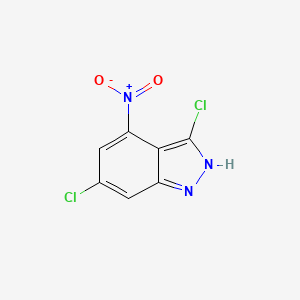

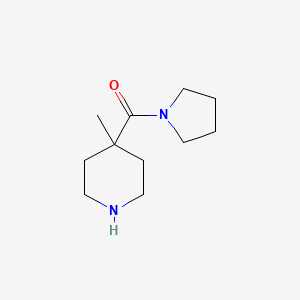
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)




![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)

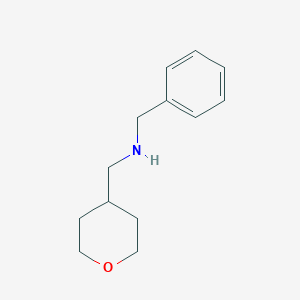
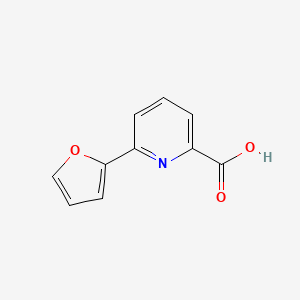

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
